Home > Products > Screening Compounds P80303 > 5-bromo-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide
5-bromo-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide -

5-bromo-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide

Catalog Number: EVT-3688514
CAS Number:
Molecular Formula: C13H14BrNO3S2
Molecular Weight: 376.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide []

  • Compound Description: This compound features a quinoline ring system, a piperazine ring, a phenyl ring, and a methoxyphenyl ring. It exhibits weak intermolecular C—H⋯π interactions in its crystal structure. []

2. Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate []

  • Compound Description: This charge-neutral complex contains a low-spin iron(II) center with a distorted pseudo-octahedral coordination environment. The structure includes two 3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazole ligands. The molecules pack into a three-dimensional network stabilized by weak C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions. []

3. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide []

  • Compound Description: This compound consists of a 5-bromo-2-morpholin-4-ylpyrimidine ring connected to a 2,4,6-trimethylbenzenesulfonamide moiety through a sulfanyl bridge at the 4-position of a methoxyphenyl group. It displays a twisted conformation and is stabilized by a weak intramolecular π–π stacking interaction. The crystal structure is characterized by N—H⋯O hydrogen bonds. []

4. N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide []

  • Compound Description: Structurally similar to the previous compound, this molecule replaces the morpholine ring with a piperidine ring. It also exhibits a twisted conformation stabilized by an intramolecular π–π stacking interaction. The crystal packing involves N—H⋯O hydrogen bond-linked inversion dimers further connected by C—H⋯O hydrogen bonds into chains. []

5. (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate []

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits a monoclinic P21/c space group. The structure reveals a dihydrothieno[2,3-c]pyridine core with a tert-butyl and an ethyl ester substituent. A key feature is the (E)-2-hydroxy-3-methoxybenzylidene)amino group at the 2-position, involved in intramolecular hydrogen bonding, contributing to the molecule's stability. []

6. N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide []

  • Compound Description: Featuring a 5-bromo-2-(piperidin-1-yl)pyrimidine moiety linked to a 4-methylbenzenesulfonamide group through a sulfanyl bridge at the 4-position of a methoxyphenyl group, this compound also exhibits a twisted conformation and is stabilized by an intramolecular π–π stacking interaction. The crystal structure is dominated by N—H⋯O hydrogen bonds that link the molecules into inversion dimers. []

7. N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide []

  • Compound Description: This structure closely resembles the previous compound, but features a morpholine ring instead of a piperidine ring. It exhibits a twisted conformation stabilized by a weak intramolecular π–π stacking interaction. The crystal structure is characterized by N—H⋯O hydrogen bonds forming chains along the a axis, further connected into a three-dimensional supramolecular structure via C—H⋯N and C—H⋯O interactions. []

8. N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide []

  • Compound Description: Crystallizing with two independent molecules in the asymmetric unit, this compound is characterized by a 5-bromo-2-(piperidin-1-yl)pyrimidine ring connected to a benzenesulfonamide moiety through a sulfanyl bridge at the 4-position of a methoxyphenyl group. It displays a twisted conformation and exhibits N—H⋯N and C—H⋯O hydrogen bonds in the crystal packing, along with inversion-generated aromatic π–π stacking interactions. []

9. N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide []

  • Compound Description: This compound, with a 5-bromo-2-(morpholin-4-yl)pyrimidine ring connected to a 4-chlorobenzenesulfonamide group via a sulfanyl bridge at the 4-position of a methoxyphenyl group, also exhibits a twisted conformation stabilized by an intramolecular π–π stacking interaction. The crystal structure reveals inversion dimers formed by pairs of C—H⋯N hydrogen bonds, further connected by N—H⋯O hydrogen bonds, resulting in tapes along the a axis. []

10. 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione []

  • Compound Description: Crystallizing as a racemic twin, this compound features a 5-bromo-2-hydroxybenzylidene group attached to an ethyl-substituted triazolethione moiety. An intramolecular O—H⋯N hydrogen bond and almost linear N—H⋯S hydrogen bonds stabilizing the structure, leading to the formation of cyclic dimers. The crystal structure also exhibits weak π–π interactions. []

11. 2-[2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764) []

  • Compound Description: Identified as a small molecule melanocortin 4 receptor (MC4R) antagonist, ML00253764 exhibits efficacy in reducing tumor-induced weight loss in mouse models. Its structure features a dihydroimidazole ring linked to a fluorophenyl group, further connected to a 5-bromo-2-methoxyphenyl moiety via an ethyl bridge. []

12. 4-MeOC6H4TeCH2CH2N=C(CH3)C6H4-2-OH (L1) []

  • Compound Description: This Schiff base ligand, synthesized from {2-[(4-methoxyphenyl)telluro]ethyl}amine and o-hydroxyacetophenone, features a tellurium atom bridging a methoxyphenyl group and a hydroxy-substituted acetophenone-derived imine unit. []

13. Ethyl 2-((4-Methoxyphenyl)amino)-3-phenylpropanoate []

  • Compound Description: This N-protected phenylalanine ethyl ester is synthesized via a zinc-mediated Mannich-like multicomponent reaction involving benzyl bromide, p-anisidine, and ethyl glyoxylate. The reaction proceeds through in situ formation of a benzylzinc reagent and its addition onto an imine intermediate. []

14. 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate []

  • Compound Description: Characterized by a trans configuration about the central C=N double bond, this compound features a 5-bromo-2-methoxyphenol moiety connected to a methoxyphenyl group through an imine linkage. The crystal structure is stabilized by intra- and intermolecular O—H⋯O and O—H⋯N hydrogen bonds. []

15. 3-Hydroxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-4-(methoxyphenyl)-1,5-benzothiazepine-4(5H)-one []

  • Compound Description: This compound, synthesized through an N-alkylation reaction, serves as a key intermediate in the synthesis of pharmaceutically active benzothiazepine derivatives, particularly diltiazem, used in cardiovascular therapy. The structure consists of a benzothiazepine core with a methoxyphenyl substituent at the 4-position and a dimethylaminoethyl group at the 5-position. []

16. 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile []

  • Compound Description: This compound features a central pyrrole ring substituted with a benzoyl group, a 5-bromoindole moiety, a methoxyphenyl group, and a carbonitrile group. The crystal structure is characterized by N—H⋯N hydrogen bonds forming inversion dimers and offset π–π interactions leading to chains along the [] direction. []

17. 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one []

  • Compound Description: This biologically active triazole derivative has two independent molecules in the asymmetric unit. Each molecule possesses a central triazole ring connected to a methoxyphenyl group and a (methoxyphenyl)ethyl moiety. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds between centrosymmetrically related molecules. []

18. N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) []

  • Compound Description: WAY 100635 is a potent and selective 5-HT1A receptor antagonist. Preclinical studies show it effectively antagonizes 5-HT1A receptor-mediated responses in the dorsal raphe nucleus and the CA1 region of the hippocampus, making it a valuable tool for studying the role of 5-HT1A receptors in various physiological processes. []

19. 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) []

  • Compound Description: DU 125530 is a novel, selective, and silent 5-HT1A receptor antagonist currently under clinical development for the potential treatment of anxiety and mood disorders. It exhibits high affinity for 5-HT1A receptors and effectively occupies these receptors in the human brain. []

20. N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079) []

  • Compound Description: Rec 15/3079 is a novel pre- and postsynaptic 5-HT1A receptor antagonist with potential therapeutic applications in the treatment of bladder dysfunction. It exhibits high affinity and selectivity for 5-HT1A receptors and has demonstrated efficacy in preclinical models of urinary disorders. []

21. 4-[2-(4-Methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one monohydrate []

  • Compound Description: This compound features a 1,2,4-triazol-5(4H)-one ring substituted with a (4-methoxyphenyl)ethyl group and a thiophen-2-ylmethyl group. The crystal structure is characterized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, highlighting the role of hydrogen bonding in the solid-state packing. []

22. Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate []

  • Compound Description: This compound features a 1,4-dihydropyrimidine ring with a 4-methoxyphenyl group at the 4-position, an allylsulfanyl group at the 2-position, and an ethyl carboxylate group at the 5-position. The crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds. This compound exhibits a broad spectrum of biological activities. []

23. trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide []

  • Compound Description: This compound serves as a crucial precursor in the synthesis of [18F]mefway, a radiolabeled compound used for imaging the 5-HT1A receptor. The synthesis involves coupling and reduction procedures, highlighting the importance of this compound in developing radiotracers for positron emission tomography (PET). []

24. N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) []

  • Compound Description: Compound 16a is a potent inhibitor of tubulin polymerization with significant in vitro cytotoxic activity against various cancer cell lines. Mechanistic studies revealed that 16a disrupts microtubule formation, arrests the cell cycle in the G2/M phase, and exhibits antivascular properties. In vivo studies demonstrated robust antitumor and antivascular activities with minimal toxicity. []

25. 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone []

  • Compound Description: This compound displays potent cytotoxic activity against the human glioblastoma U-87 cell line, demonstrating its potential as an anticancer agent. It features a 1,2,4-triazole ring substituted with a (4-methoxyphenyl)aminoethyl group, a phenyl ring, and a thioethanone moiety with a 4-fluorophenyl substituent. []

26. Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate []

  • Compound Description: This compound features a thieno[2,3-b]pyridine core structure. It has an ethyl carboxylate group at the 5-position, a 4-chlorophenyl group at the 4-position, and a (4-methoxyphenyl)carbamoyl group at the 2-position. The molecule also includes an amino group at the 3-position. In the crystal structure, the thienopyridine system is almost planar, and the molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers. []

27. 4-(4-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one []

  • Compound Description: This compound is a triazole derivative with a 4-methoxyphenyl group attached to the 4-position of the triazole ring and a 2-(2-methoxyphenyl)ethyl group at the 3-position. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen-bond interactions between centrosymmetrically related molecules. []

28. 6-Amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate []

  • Compound Description: This compound, a dimethyl sulfoxide solvate, contains a dihydropyrano[2,3-c]pyrazole ring system. It has a 3-bromo-4-methoxyphenyl group at the 4-position, a methyl group at the 3-position, an amino group at the 6-position, and a carbonitrile group at the 5-position. The crystal structure reveals the dihedral angle between the benzene ring and the pyrano[2,3-c]pyrazole ring system, suggesting limited conjugation. []

Properties

Product Name

5-bromo-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide

IUPAC Name

5-bromo-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide

Molecular Formula

C13H14BrNO3S2

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C13H14BrNO3S2/c1-18-11-4-2-10(3-5-11)8-9-15-20(16,17)13-7-6-12(14)19-13/h2-7,15H,8-9H2,1H3

InChI Key

QHQLCMSZISAPTD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.